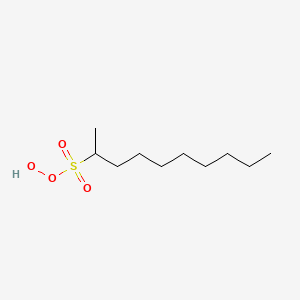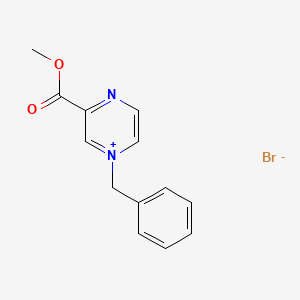![molecular formula C18H15N5 B14276561 [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile CAS No. 138766-67-3](/img/structure/B14276561.png)
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile is an organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of a primary aromatic amine, such as 2-(dimethylamino)aniline, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-(phenylmethylidene)propanedinitrile under basic conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the aromatic compound. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
化学反应分析
Types of Reactions
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes and materials.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular structures.
Medicine: Investigated for its potential therapeutic properties, including antineoplastic and antiviral activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用机制
The mechanism of action of [(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions upon exposure to light, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, resulting in various biological effects. The specific pathways and molecular targets depend on the context of its application, such as its use as a dye or therapeutic agent.
相似化合物的比较
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile can be compared with other azo compounds, such as:
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in color and reactivity.
[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]acetophenone: Contains a ketone group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications.
属性
CAS 编号 |
138766-67-3 |
|---|---|
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
2-[[2-[[2-(dimethylamino)phenyl]diazenyl]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-10-6-5-9-17(18)22-21-16-8-4-3-7-15(16)11-14(12-19)13-20/h3-11H,1-2H3 |
InChI 键 |
LFLJROXBTDSCMO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1N=NC2=CC=CC=C2C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


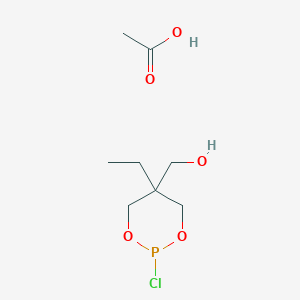
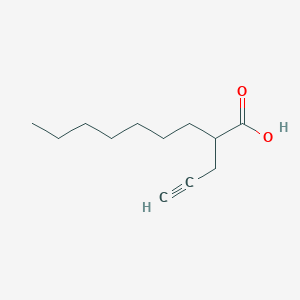
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
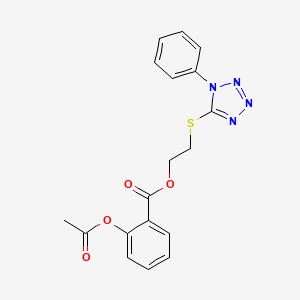
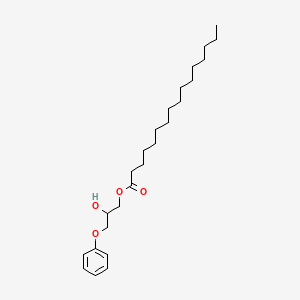
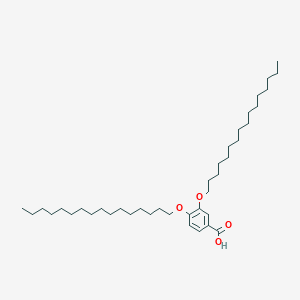
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
